10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one
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Overview
Description
10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one is a complex organic compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 . This compound is characterized by its unique tricyclic structure, which includes nitrogen, sulfur, and oxygen atoms. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Tricyclic Core: This step involves the cyclization of a suitable precursor to form the tricyclic core structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of Functional Groups: Amino and thia groups are introduced through substitution reactions. Common reagents used in these steps include amines and thiols.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
While the compound is primarily used for research purposes, industrial production methods would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and thia groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-8-thia-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2,4,6-tetraene-5-thiol
- 8-thia-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2,4,6-tetraene-3-thiol
- (10R)-10-amino-6-thia-1,8-diazatricyclo[7.3.0.0(3),7]dodeca-3(7),4,8-trien-2-one
Uniqueness
10-Amino-6-thia-1,8-diazatricyclo[7400(3),]trideca-3(7),4,8-trien-2-one stands out due to its specific tricyclic structure and the presence of both amino and thia groups
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
10-amino-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one |
InChI |
InChI=1S/C10H11N3OS/c11-7-2-1-4-13-8(7)12-9-6(10(13)14)3-5-15-9/h3,5,7H,1-2,4,11H2 |
InChI Key |
MOYHGZHERSRARH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC3=C(C=CS3)C(=O)N2C1)N |
Origin of Product |
United States |
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